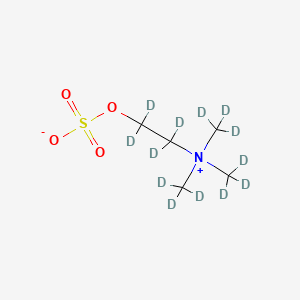

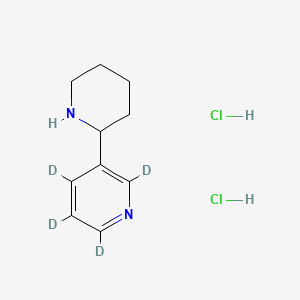

N-Nitrosodiethylamine-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Nitrosodiethylamine-d4 is a deuterated form of N-Nitrosodiethylamine, an organic compound belonging to the nitrosamines family. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This compound is a light-sensitive, volatile, clear yellow liquid that is soluble in water, lipids, and other organic solvents. It is used in various scientific research applications due to its unique properties .

Preparation Methods

N-Nitrosodiethylamine-d4 is typically prepared through a proto-nuclear reaction. The synthesis involves reacting nitrous acid with diethylamine (D2) under controlled conditions. The reaction is usually carried out at low temperatures and in an acidic environment to minimize side reactions with other compounds . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a reliable route for obtaining this compound.

Chemical Reactions Analysis

N-Nitrosodiethylamine-d4 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce nitrogen oxides, while reduction may yield amines.

Scientific Research Applications

N-Nitrosodiethylamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Nitrosodiethylamine-d4 involves its bioactivation to form reactive intermediates that can interact with cellular macromolecules. The compound undergoes enzymatic α-hydroxylation, primarily mediated by cytochrome P450 enzymes, to form an unstable primary nitrosamine. This intermediate further decomposes to form diazonium ions, which are potent DNA alkylating agents. The resulting DNA damage can lead to mutations and cancer .

Comparison with Similar Compounds

N-Nitrosodiethylamine-d4 is similar to other nitrosamines, such as N-Nitrosodimethylamine, N-Nitrosodiisopropylamine, and N-Nitrosoethylisopropylamine. its deuterated form provides unique advantages in research applications, such as improved stability and reduced background interference in mass spectrometry analyses . The presence of deuterium atoms also allows for more precise studies of metabolic pathways and reaction mechanisms.

Similar compounds include:

- N-Nitrosodimethylamine

- N-Nitrosodiisopropylamine

- N-Nitrosoethylisopropylamine

This compound stands out due to its specific isotopic labeling, making it a valuable tool in various scientific investigations.

Properties

Molecular Formula |

C4H10N2O |

|---|---|

Molecular Weight |

106.16 g/mol |

IUPAC Name |

N,N-bis(1,1-dideuterioethyl)nitrous amide |

InChI |

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i3D2,4D2 |

InChI Key |

WBNQDOYYEUMPFS-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(C)N(C([2H])([2H])C)N=O |

Canonical SMILES |

CCN(CC)N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)

![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)

![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)

![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)